molecular formula C3H7NO2 B076071 N-Hydroxy-N-methylacetamide CAS No. 13115-24-7

N-Hydroxy-N-methylacetamide

Cat. No.: B076071
CAS No.: 13115-24-7
M. Wt: 89.09 g/mol
InChI Key: BJPJMTMWIVUMAK-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methylacetamide is an organic compound with the molecular formula C3H7NO2. It is also known as N-methyl-acetohydroxamic acid. This compound is characterized by the presence of a hydroxyl group (-OH) and a methyl group (-CH3) attached to the nitrogen atom of an acetamide structure. It is a colorless to pale yellow liquid or solid that is soluble in water, ethanol, and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the ethanol method due to its efficiency and cost-effectiveness. The process includes the use of reactors for the initial reaction, followed by distillation units for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-Hydroxy-N-methylacetamide can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of N-methylacetamide.

    Reduction: Formation of N-methylacetamide.

    Substitution: Formation of various substituted acetamides depending on the substituent used.

Scientific Research Applications

N-Hydroxy-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydroxamic acids and other derivatives.

    Biology: This compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

    Medicine: this compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the textile industry as an antistatic, softening, and anti-wrinkle agent.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methylacetamide involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyacetamide: Similar structure but lacks the methyl group.

    N-Methylacetamide: Similar structure but lacks the hydroxyl group.

    N-Hydroxy-N-ethylacetamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

N-Hydroxy-N-methylacetamide is unique due to the presence of both a hydroxyl group and a methyl group attached to the nitrogen atom. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

N-hydroxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-3(5)4(2)6/h6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPJMTMWIVUMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902425
Record name NoName_1668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13115-24-7
Record name N-Methylacetohydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13115-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl acetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-N-methylacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-METHYL ACETOHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BXE337G7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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